Divinyl sebacate

Enzymatic polymerization Aliphatic polyesters Crosslinking

Divinyl sebacate (CAS 10355-50-7), also known as decanedioic acid, 1,10-diethenyl ester, is a diester and vinylic crosslinking monomer characterized by a C10 aliphatic chain terminated with two polymerizable vinyl ester groups. Its molecular formula is C₁₄H₂₂O₄, with a molecular weight of 254.32 g/mol and a boiling point of 329.4 ± 25.0 °C at 760 mmHg.

Molecular Formula C14H22O4
Molecular Weight 254.32 g/mol
CAS No. 10355-50-7
Cat. No. B085096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDivinyl sebacate
CAS10355-50-7
Molecular FormulaC14H22O4
Molecular Weight254.32 g/mol
Structural Identifiers
SMILESC=COC(=O)CCCCCCCCC(=O)OC=C
InChIInChI=1S/C14H22O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-4H,1-2,5-12H2
InChIKeyCHQUIOWVSPIVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Divinyl Sebacate (CAS 10355-50-7) Procurement Guide: Properties, Specifications, and Vendor Sourcing for Polymer Crosslinking


Divinyl sebacate (CAS 10355-50-7), also known as decanedioic acid, 1,10-diethenyl ester, is a diester and vinylic crosslinking monomer characterized by a C10 aliphatic chain terminated with two polymerizable vinyl ester groups . Its molecular formula is C₁₄H₂₂O₄, with a molecular weight of 254.32 g/mol and a boiling point of 329.4 ± 25.0 °C at 760 mmHg . The compound is commercially available as a high-purity monomer (98–99%) and is primarily utilized in the synthesis of crosslinked polyesters, hydrogels, coatings, and biodegradable polymer networks .

Why Divinyl Sebacate Cannot Be Substituted with Other Divinyl Esters or Diallyl Crosslinkers: Structural and Performance Differentiation


Divinyl sebacate exhibits distinct polymerization behavior compared to its closest analogs—divinyl adipate (C6 spacer) and diallyl sebacate (allyl vs. vinyl esters)—due to its unique C10 aliphatic spacer and vinyl ester end-groups. The extended methylene chain of divinyl sebacate imparts greater flexibility and hydrophobicity to resulting polymer networks relative to shorter-chain divinyl esters, while its vinyl ester functionality provides higher reactivity in enzymatic and radical polymerizations compared to allyl-based crosslinkers [1][2]. Consequently, substituting divinyl sebacate with a generic divinyl ester or diallyl compound alters polymer yield, molecular weight, crosslink density, and regioselectivity, directly impacting material performance in applications such as biodegradable coatings, drug delivery matrices, and specialty adhesives [3].

Divinyl Sebacate vs. Analogs: Quantitative Comparative Data on Yield, Molecular Weight, and Regioselectivity


Higher Polymer Yield in Lipase-Catalyzed Polycondensation Compared to Divinyl Adipate

In lipase-catalyzed polycondensation with glycols, divinyl sebacate consistently yields a higher quantity of polymer than divinyl adipate under identical conditions. This demonstrates superior monomer conversion efficiency for the C10 divinyl ester [1].

Enzymatic polymerization Aliphatic polyesters Crosslinking

Lower Molecular Weight Polymer Product vs. Divinyl Adipate: A Trade-off for Specific Applications

While divinyl sebacate achieves higher polymer yield, the resulting polymer exhibits a lower molecular weight compared to polymers synthesized from divinyl adipate under the same enzymatic conditions. The combination of divinyl adipate, 1,4-butanediol, and P. cepacia lipase yielded the highest molecular weight (2.1 × 10⁴) among tested conditions [1]. This inverse relationship between yield and molecular weight is a critical parameter for material selection.

Polymer molecular weight Enzymatic polymerization Material properties

Tunable Regioselectivity for Linear vs. Branched Polymer Architectures via Temperature Control

Divinyl sebacate enables precise control over polymer architecture through temperature adjustment in lipase-catalyzed reactions. Polymerization with 1,2,4-butanetriol or 1,2,6-hexanetriol at 60°C yields a branched polymer, whereas lower reaction temperatures achieve perfect regioselectivity, producing exclusively linear polymers with α,ω-disubstituted units [1]. This level of architectural control is not commonly reported for shorter-chain divinyl esters.

Regioselective polymerization Polymer architecture Biocatalysis

Superior Transesterification Efficiency vs. Shorter-Chain Divinyl Esters in Enzymatic Conjugate Synthesis

In protease-catalyzed transesterification for the synthesis of amphiphilic drug-saccharide conjugates, divinyl sebacate exhibited distinct reactivity compared to divinyl succinate (C4) and divinyl adipate (C6). While specific conversion rates are not quantified in the abstract, the study investigated all three divinyl dicarboxylates as acylating reagents, indicating that chain length significantly influences enzymatic recognition and reaction outcome [1].

Transesterification Enzymatic synthesis Drug conjugates

Distinct Crosslinking Behavior and Polymer Flexibility Compared to Diallyl Sebacate

Divinyl sebacate (vinyl ester) and diallyl sebacate (allyl ester) share the same C10 sebacate core but differ fundamentally in their polymerizable end-groups. Vinyl esters are generally more reactive in radical polymerizations and enzymatic transesterifications than allyl esters. Additionally, diallyl sebacate is known to produce flexible polymers due to its long aliphatic chain , a property also conferred by the sebacate backbone in divinyl sebacate. However, the higher reactivity of the vinyl ester in divinyl sebacate enables faster cure rates and more efficient crosslinking under milder conditions.

Crosslinking Allyl vs. Vinyl Polymer flexibility

Synthesis of Crosslinkable, Biodegradable Polyesters with Pendant Unsaturation for Secondary Curing

Divinyl sebacate is uniquely suited for synthesizing crosslinkable polyesters that incorporate unsaturated fatty acid moieties. Polymerization of divinyl sebacate and glycerol using Candida antarctica lipase, in the presence of unsaturated higher fatty acids, yields a polyester with an unsaturated group in the side chain. This polyester can undergo secondary hardening via cobalt naphthenate catalysis or thermal treatment to produce a crosslinked transparent film [1]. While similar chemistry is possible with divinyl adipate [2], the extended C10 spacer of divinyl sebacate is expected to enhance film flexibility and impact resistance.

Biodegradable polymers Crosslinkable polyesters Renewable resources

Divinyl Sebacate (CAS 10355-50-7): Optimal Application Scenarios Based on Comparative Performance Data


Enzymatic Synthesis of High-Yield Aliphatic Polyesters for Biodegradable Packaging and Coatings

When maximizing polymer yield from enzymatic polycondensation is the primary economic driver, divinyl sebacate is the preferred monomer over divinyl adipate. Its higher conversion efficiency, as demonstrated in lipase-catalyzed reactions with glycols, reduces monomer waste and lowers production costs for biodegradable polyester films and coatings [1].

Temperature-Controlled Fabrication of Linear or Branched Polymeric Drug Delivery Matrices

For researchers designing drug delivery systems requiring precise control over polymer architecture, divinyl sebacate offers a unique advantage: simple temperature modulation during lipase-catalyzed polymerization switches the product from linear (low temperature) to branched (60°C) polymers. This eliminates the need for multiple crosslinkers and streamlines formulation development for controlled-release applications [1].

Synthesis of Dual-Cure, Biodegradable Coatings with Pendant Reactive Sites

Divinyl sebacate is the crosslinker of choice for creating biodegradable polyesters that can be thermally or chemically cured after initial processing. Its polymerization with glycerol and unsaturated fatty acids yields a thermoplastic prepolymer with pendant unsaturation, which can be subsequently crosslinked into a durable, transparent film. The C10 spacer imparts enhanced flexibility compared to shorter-chain analogs, making it ideal for conformal coatings on biomedical devices or flexible electronics [1].

Biocatalytic Synthesis of Drug-Polymer Conjugates Requiring a Long, Flexible Spacer

In the enzymatic conjugation of drugs to polymers or saccharides, the C10 aliphatic spacer of divinyl sebacate provides optimal flexibility and hydrophobicity for modulating drug release kinetics and improving conjugate solubility. While shorter divinyl esters (adipate, succinate) may be suitable for other applications, divinyl sebacate is specifically indicated when a longer, more flexible linker is required to achieve the desired pharmacological profile [1].

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